methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
methyl 7-[[2-(2-chlorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-19(24)22-9-8-13-6-7-16(10-15(13)12-22)21-18(23)11-14-4-2-3-5-17(14)20/h2-7,10H,8-9,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPOCNVCDVIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for isoquinoline synthesis. Starting from phenethylamine derivatives, cyclization under acidic conditions forms the isoquinoline scaffold, followed by reduction to the dihydroisoquinoline.
Example Protocol :
Palladium-Catalyzed Cascade Cyclization
Recent advances employ palladium catalysis to assemble the dihydroisoquinoline core from allenamides and arylboronic acids. This method offers superior regiocontrol and functional group tolerance.
Example Protocol :
- Reactants : Trisubstituted allenamide (1.0 equiv), arylboronic acid (1.2 equiv).
- Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
- Conditions : DMF, 100°C, 12 h.
- Yield : 70–85%.
Introduction of the 7-Amino Group
Nitration and Reduction
Nitration at position 7 followed by reduction is a classical approach:
- Nitration : Treat dihydroisoquinoline with HNO₃/H₂SO₄ at 0°C.
- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) or SnCl₂/HCl to yield 7-amino intermediate.
Challenges : Over-nitration and regioselectivity issues necessitate careful stoichiometry.
Direct Amination via Buchwald-Hartwig Coupling
Modern methods utilize transition-metal catalysis for direct C–N bond formation:
Synthesis of 2-(2-Chlorophenyl)acetic Acid
Friedel-Crafts Alkylation
A scalable route involves alkylation of 2-chlorophenol with chloroacetyl chloride:
- Reactants : 2-Chlorophenol (1.0 equiv), chloroacetyl chloride (1.1 equiv).
- Conditions : AlCl₃ (1.2 equiv), DCM, 0°C → RT, 6 h.
- Hydrolysis : NaOH (3N), reflux, 2 h to yield 2-(2-chlorophenyl)acetic acid.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The 7-amino intermediate is coupled with 2-(2-chlorophenyl)acetic acid using EDC/HOBt:
Schlenk Technique for Acid Chloride Coupling
For improved reactivity, 2-(2-chlorophenyl)acetyl chloride is prepared and coupled under inert conditions:
- Acid chloride synthesis : Thionyl chloride (SOCl₂), reflux, 2 h.
- Coupling : Add acid chloride to 7-amino intermediate in THF with Et₃N (2.0 equiv), 0°C → RT, 12 h.
Final Esterification and Purification
Methyl Ester Formation
If the carboxyl group is present as a free acid, esterification is achieved via Fischer-Speier method:
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O).
Analytical Data and Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(2-(2-bromophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 7-(2-(2-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 7-(2-(2-methylphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
Biological Activity
Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by its CAS number 1448048-12-1, is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article synthesizes available research findings related to its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.8 g/mol. The compound features a dihydroisoquinoline scaffold that is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1448048-12-1 |
| Molecular Formula | C₁₉H₁₉ClN₂O₃ |
| Molecular Weight | 358.8 g/mol |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds indicated that hydrazones derived from isoquinoline structures exhibited submicromolar GI values against multiple tumor types including leukemia and breast cancer .
In particular, the structure-activity relationship (SAR) analysis revealed that modifications on the aromatic ring and the presence of halogen substituents enhance anticancer activity. The incorporation of a chlorophenyl group in this compound is hypothesized to contribute to its potency due to electron-withdrawing effects that stabilize reactive intermediates during cellular interactions.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research focusing on similar isoquinoline derivatives has demonstrated significant antibacterial and antifungal activities. For example, derivatives with similar scaffolds were tested against a range of bacterial strains, showing minimum inhibitory concentrations (MIC) in the low mg/mL range .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus cereus | 0.23 |
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound against the MCF-7 breast cancer cell line. Results indicated an IC value of approximately 0.688 µg/cm³, suggesting potent antiproliferative properties .
- Antimicrobial Efficacy : In another investigation, derivatives similar to this compound were assessed for their antimicrobial properties against clinical bacterial isolates. The results showed that compounds with chlorophenyl substitutions had enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Q. What are the standard synthetic routes for methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting with the preparation of the 2-(2-chlorophenyl)acetamide intermediate. A common approach includes:
- Step 1: Reacting 2-chlorophenylacetic acid with thionyl chloride to form the acyl chloride.
- Step 2: Coupling the acyl chloride with a dihydroisoquinoline precursor (e.g., 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate) in the presence of a base like triethylamine .
- Step 3: Final purification via column chromatography or recrystallization using solvents such as dichloromethane or ethyl acetate.
Critical intermediates include the acyl chloride derivative and the free amine form of the dihydroisoquinoline core. Modifications in substituents (e.g., fluorine or furan groups) require tailored coupling agents, as seen in structural analogs .
Q. How is this compound characterized structurally, and what analytical methods are most reliable?
Key characterization methods include:
- NMR Spectroscopy: H and C NMR to confirm the integration of aromatic protons and carbamate/amide linkages.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) using mobile phases like methanol/water with phosphate buffers, adjusted to pH 5.5 for optimal resolution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~362.8 for CHClFNO) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for the amidation step in the synthesis of this compound?
Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and reduces side reactions .
- Catalyst Screening: Testing bases like DMAP or Hünig’s base to enhance coupling efficiency.
- Solvent Effects: Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates compared to dichloromethane .
- In-line Monitoring: Real-time HPLC or FTIR to track reaction progress and adjust parameters dynamically .
Q. What computational methods are effective in predicting the biological targets of this compound?
- Molecular Docking: Using software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The dihydroisoquinoline core’s rigidity facilitates binding to hydrophobic pockets .
- QSAR Modeling: Correlating substituent effects (e.g., chloro vs. fluoro groups) with activity profiles. For example, 2-chloro substitution enhances steric bulk, potentially improving target selectivity compared to furan derivatives .
- MD Simulations: Assessing stability of ligand-target complexes over nanosecond timescales to prioritize candidates for in vitro testing .
Q. How can researchers resolve contradictions in pharmacological data between this compound and its analogs?
Contradictions (e.g., varying IC values against cancer cell lines) may arise from:
- Structural Variations: Compare methyl 7-(2-chlorophenyl)acetamido derivatives with fluorinated or sulfonamide analogs. For instance, sulfonamide groups in CHNOS derivatives may enhance solubility but reduce membrane permeability .
- Assay Conditions: Standardize protocols (e.g., ATP levels in kinase assays) to minimize variability.
- Metabolic Stability: Use hepatic microsome assays to evaluate degradation rates, which differ significantly between chloro- and methoxy-substituted derivatives .
Methodological Guidance
Q. What strategies are recommended for scaling up the synthesis without compromising purity?
- Continuous Flow Reactors: Reduce exothermic risks and improve mixing efficiency, as demonstrated in diphenyldiazomethane synthesis .
- Crystallization Engineering: Optimize anti-solvent addition rates (e.g., water into DMSO) to control crystal size and minimize impurities.
- Quality Control: Implement in-process checks (e.g., TLC or inline UV spectroscopy) at each step to detect deviations early .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Synthesize analogs with varied substituents on the phenyl ring (e.g., 2,6-dichloro vs. 4-methoxy) to assess steric and electronic effects.
- Bioisosteric Replacement: Substitute the carbamate group with sulfonamides or ureas to evaluate pharmacokinetic impacts .
- Pharmacophore Mapping: Use XLogP3-AA to predict logP values and correlate with cellular uptake data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
